molecular formula C13H19NO2 B8751248 n-Benzylleucine CAS No. 2743-42-2

n-Benzylleucine

Cat. No.: B8751248
CAS No.: 2743-42-2
M. Wt: 221.29 g/mol
InChI Key: ZJOWTIPPMQBTTA-UHFFFAOYSA-N
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Description

N-Benzylleucine is a leucine derivative where the amino group is substituted with a benzyl moiety (C₆H₅CH₂). It is commonly used in peptide synthesis as a protected amino acid intermediate. The benzyl group enhances lipophilicity and can be removed via hydrogenolysis, making it valuable in solid-phase peptide synthesis (SPPS) . Its synthesis typically involves alkylation of L-leucine methyl ester with benzyl bromide under basic conditions, yielding (S)-N-Benzylleucine methyl ester with a reported 76% yield and specific optical rotation ([α]D = -42.3) .

Properties

CAS No.

2743-42-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(benzylamino)-4-methylpentanoic acid

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)

InChI Key

ZJOWTIPPMQBTTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-Benzoyl-L-leucine

  • Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.
  • Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) vs. ~222.31 g/mol for N-Benzylleucine.
  • Synthesis : Prepared via acylation (e.g., benzoyl chloride with L-leucine) rather than alkylation .
  • Applications: Used in peptide synthesis but requires harsher deprotection conditions (e.g., acid hydrolysis) compared to hydrogenolysis for benzyl groups .

N-(Benzyloxycarbonyl)glycyl-L-leucine (CAS 1421-69-8)

  • Structure : Incorporates a benzyloxycarbonyl (Cbz) protecting group on glycine, linked to leucine.
  • Molecular Weight : 322.36 g/mol (C₁₆H₂₂N₂O₅), significantly larger due to the Cbz group.
  • Applications: The Cbz group is cleaved via hydrogenolysis or HBr, similar to benzyl, but offers orthogonal protection strategies in multi-step syntheses .

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

  • Structure : A tripeptide derivative with dual benzyl and Cbz protections.
  • Molecular Formula : C₂₉H₃₇N₃O₇.
  • Synthesis: Involves sequential coupling of protected amino acids, highlighting its utility in complex peptide assembly .

N-Benzylacetoacetamide

  • Structure : Benzyl group attached to an acetoacetamide backbone.
  • Molecular Weight: 189.23 g/mol (C₁₁H₁₃NO₂).
  • Applications : Serves as a β-ketoamide precursor in heterocyclic synthesis (e.g., pyrroles), contrasting with this compound’s peptide-centric role .

Key Research Findings

  • Reactivity Differences: The benzyl group in this compound offers milder deprotection (hydrogenolysis) compared to benzoyl (acid hydrolysis) or Cbz (HBr), enabling selective deprotection in multi-step syntheses .
  • Solubility Trends : Benzyl-substituted compounds (e.g., this compound) exhibit lower aqueous solubility than benzoyl derivatives due to reduced polarity .
  • Pharmacological Context : While α-Benzyl-N-methylphenethylamine () targets CNS receptors, this compound’s applications are primarily synthetic, emphasizing structural over functional mimicry .

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